2-Methylimidazole
Overview
Description
2-Methylimidazole (2MI) is a compound that has been the subject of various studies due to its relevance in biological and chemical applications. It is a derivative of imidazole, where a methyl group is attached to the second carbon of the imidazole ring. This modification imparts unique properties to the molecule, making it an interesting subject for research in different fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2MI and its derivatives has been explored in several studies. For instance, the reaction of acetaldehyde, glyoxal, and ammonia yields 2MI through a series of intermediates, with the cyclization stage being the limiting step according to the SN2 mechanism . Novel 2-methylimidazolium salts have been synthesized from 2-methylimidazole and alkyl/aryl halides, showcasing the versatility of 2MI as a starting material for various compounds . Additionally, the synthesis of 2-substituted benzimidazole derivatives has been achieved by reacting 2-chloro methyl benzimidazole with substituted primary aromatic amines .
Molecular Structure Analysis
The molecular structure of 2MI and its complexes has been characterized using various spectroscopic techniques. For example, the crystal structures of 2-methylimidazole complexes with Co(II), Ni(II), Cu(II), and Zn(II) orotates have been elucidated, revealing different geometries such as distorted octahedral and square pyramidal . Quantum mechanical calculations, including DFT, have been employed to study the structural properties of related benzimidazole derivatives, confirming the theoretical models with experimental data .
Chemical Reactions Analysis
2MI undergoes various chemical reactions, highlighting its reactivity and potential for chemical transformations. The C-C bond cleavage of unactivated 2-acylimidazoles has been demonstrated without the need for pretreatment with highly reactive reagents, indicating the inherent reactivity of the imidazole ring . Furthermore, 2MI has been used as a catalyst in the synthesis of functionalized pyrroles, showcasing its role in facilitating organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2MI and its derivatives have been studied extensively. The thermal stability and antimicrobial activities of 2-methylimidazole complexes have been investigated, showing that some complexes exhibit significant activity against certain bacterial strains . The inhibitory properties of novel 2-methylimidazolium salts on enzymes such as carbonic anhydrase and acetylcholinesterase have been evaluated, demonstrating the biological relevance of these compounds . Additionally, the influence of substituents in ionic liquids on the outcome of reactions involving 2MI has been noted, indicating the importance of structural modifications on its chemical behavior .
Scientific Research Applications
Carcinogenic Studies
2-Methylimidazole (2MI) has been extensively studied for its carcinogenic effects. In studies involving Fischer 344/N rats and B6C3F1 mice, chronic exposure to 2MI induced thyroid and liver tumors. These studies were motivated by 2MI's widespread presence in food, tobacco smoke, and various industrial applications. The research demonstrated a clear carcinogenic activity of 2MI in both rats and mice, highlighting its potential risks to human health (Chan et al., 2008).
Pharmaceutical and Agricultural Applications
2MI is used in manufacturing pharmaceuticals, photographic chemicals, dyes, pigments, and agricultural chemicals. Its role as an intermediate or component in these industries underscores its significance in various chemical processes. However, its presence as a by-product in foods and tobacco smoke raises concerns about potential health implications (Chan, 2004).
Metal-Organic Frameworks (MOFs) Development
In the field of materials science, 2MI has been instrumental in the development of Metal-Organic Frameworks (MOFs). A study demonstrated that using 2MI as a ligand and base can control the size and morphology of classical MOFs, offering potential applications in various industries, including catalysis, gas storage, and separation processes (Guo et al., 2018).
Forward Osmosis Applications
2-Methylimidazole-based compounds have shown potential in forward osmosis applications. Their solubility characteristics allow for comparative studies between neutral and charged compounds, indicating potential applications in water treatment and desalination processes (Yen et al., 2010).
Antioxidant and Anticancer Effects
Research has also explored the potential antioxidant and anticancer effects of 2-methylimidazole derivatives. One study investigated the inhibitory effect of 4-methylimidazole on the proliferation of MCF-7 cell line, suggesting its potential use in cancer treatment. Additionally, the antioxidant activity of these compounds has been studied, indicating their potential therapeutic applications (Tazehkand et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGSDVWAMZHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022107 | |
Record name | 2-Methylimidazole | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid, Solid; [HSDB] Colorless solid; [NTP] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 2-methyl- | |
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Record name | 2-Methylimidazole | |
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Boiling Point |
267 °C | |
Record name | 2-Methylimidazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol | |
Record name | 2-Methylimidazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 2-Methylimidazole | |
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Product Name |
2-Methylimidazole | |
Color/Form |
Solid | |
CAS RN |
693-98-1 | |
Record name | 2-Methylimidazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=693-98-1 | |
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Record name | 2-Methylimidazole | |
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Record name | 2-METHYLIMIDAZOLE | |
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Record name | 1H-Imidazole, 2-methyl- | |
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Record name | 2-Methylimidazole | |
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Record name | 2-methylimidazole | |
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Record name | 2-METHYLIMIDAZOLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0049Z45LZ | |
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Record name | 2-Methylimidazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
144 °C | |
Record name | 2-Methylimidazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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